6-Acetylbenzofuran-2-carboxylic acid 6-Acetylbenzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18666712
InChI: InChI=1S/C11H8O4/c1-6(12)7-2-3-8-5-10(11(13)14)15-9(8)4-7/h2-5H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H8O4
Molecular Weight: 204.18 g/mol

6-Acetylbenzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC18666712

Molecular Formula: C11H8O4

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

6-Acetylbenzofuran-2-carboxylic acid -

Specification

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
IUPAC Name 6-acetyl-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C11H8O4/c1-6(12)7-2-3-8-5-10(11(13)14)15-9(8)4-7/h2-5H,1H3,(H,13,14)
Standard InChI Key DHNVMKHYFMDCPG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(C=C1)C=C(O2)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

6-Acetylbenzofuran-2-carboxylic acid belongs to the class of benzofuran carboxylic acids, which are heterocyclic compounds featuring a fused benzene and furan ring. Its molecular formula is C₁₁H₈O₄, with a molecular weight of 204.18 g/mol. The compound’s structure combines a planar benzofuran core with polar functional groups (–COOH and –COCH₃), enabling diverse intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₈O₄
Molecular Weight204.18 g/mol
CAS Registry NumberNot publicly disclosed
Purity (Typical)>99%
SolubilityModerate in polar solvents

The acetyl group at the 6-position introduces steric and electronic effects that influence the compound’s reactivity, while the carboxyl group enables salt formation or esterification for derivative synthesis .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 6-acetylbenzofuran-2-carboxylic acid typically begins with functionalization of benzofuran precursors. A common strategy involves:

  • Friedel-Crafts Acylation: Introducing the acetyl group to the benzofuran ring using acetyl chloride or acetic anhydride in the presence of Lewis acids like AlCl₃.

  • Oxidation: Subsequent oxidation of side chains or protective group manipulations to install the carboxylic acid moiety .

This multi-step process achieves yields exceeding 70%, with purity optimized via recrystallization or chromatography.

Analytical Validation

Structural confirmation relies on advanced spectroscopic techniques:

  • ¹H-NMR: Distinct signals for aromatic protons (δ 6.8–7.5 ppm), acetyl methyl groups (δ 2.6 ppm), and carboxylic acid protons (broad δ 12–13 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 204.18 corroborates the molecular weight.

  • X-ray Crystallography: Resolves spatial arrangement, confirming the acetyl and carboxyl substituents’ positions .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with minimum inhibitory concentrations (MIC) ranging from 50–200 μg/mL . The mechanism likely involves:

  • Hydrogen Bonding: Carboxyl and carbonyl groups interact with bacterial cell wall components.

  • Hydrophobic Interactions: The aromatic system disrupts membrane integrity.

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for targeted modifications:

  • Esterification: Replacing the –COOH with ester groups enhances lipid solubility for improved bioavailability.

  • Halogenation: Introducing bromine or chlorine at the 4- or 5-positions augments antimicrobial potency .

Table 2: Comparative Bioactivity of Benzofuran Derivatives

CompoundMIC (Gram-positive Bacteria)MIC (Candida spp.)
6-Acetylbenzofuran-2-COOH50–200 μg/mLNot tested
4-Bromo-6-acetyl derivative25–100 μg/mL 100 μg/mL

Pharmacokinetic Considerations

  • Metabolic Stability: The acetyl group may reduce susceptibility to hepatic oxidation compared to simpler benzofurans.

  • Toxicity: Preliminary assays show low cytotoxicity in mammalian cell lines, supporting further development.

Comparison with Related Compounds

Benzofuran-2-carboxylic Acid

The parent compound (C₉H₆O₃, MW 162.14 g/mol) lacks the 6-acetyl group, resulting in lower antimicrobial efficacy (MIC > 500 μg/mL) . This underscores the acetyl substituent’s role in enhancing bioactivity.

Halogenated Analogues

Bromination or chlorination at non-acetyl positions, as seen in methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, improves antifungal activity but increases molecular weight and synthetic complexity .

Future Research Directions

  • Mechanistic Studies: Elucidate precise molecular targets using proteomic or genomic approaches.

  • In Vivo Testing: Evaluate toxicity and efficacy in animal models of infection.

  • Derivative Libraries: Synthesize and screen analogs with varied substituents to optimize pharmacodynamic profiles.

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